acetic acid;yttrium;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its molecular formula is C₂H₄O₂Y with a molecular weight of approximately 148.96 g/mol.

- Yttrium acetate hydrate is a white crystalline substance with a melting point around 285°C .

- It is soluble in water, with a solubility of 100 g/L at 20°C.

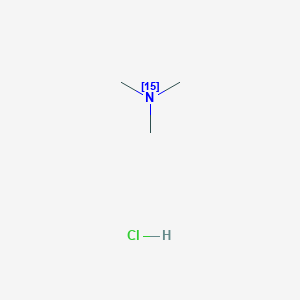

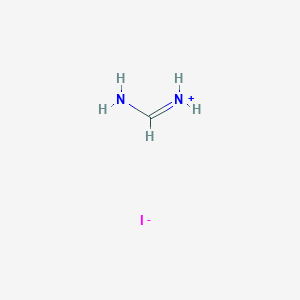

Yttrium Acetate Hydrate: (CAS Number: 23363-14-6) is a chemical compound composed of yttrium (Y) cations and acetate (CH₃COO⁻) anions, along with water molecules.

Preparation Methods

- There are two common methods for synthesizing yttrium acetate hydrate:

Method 1: Dissolve 10 g of yttrium oxide (Y₂O₃) in 500 mL of 50% acetic acid solution. Heat the mixture using a steam bath. Filter the solution to remove any residual yttrium oxide. Heat the filtrate to evaporate most of the solvent, allowing yttrium acetate hydrate crystals to precipitate. Collect the crystals and dry them under vacuum at 150°C to obtain yttrium acetate.

Method 2: Dissolve 10 g of yttrium acetate hydrate (prepared using Method 1) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Add 150 mL of anhydrous benzene and distill off the benzene-water azeotrope. Yttrium acetate forms as yttrium acetate-DMF complex (Y(CH₃COO)₃·DMF). Collect the crystals, wash them with anhydrous ether, and store them over anhydrous calcium chloride and phosphorus pentoxide.

Chemical Reactions Analysis

- Yttrium acetate hydrate can participate in various chemical reactions, including:

Oxidation and Reduction Reactions: Yttrium acetate can undergo redox reactions, but specific examples would depend on the reaction conditions.

Substitution Reactions: Yttrium acetate can react with other compounds, replacing acetate groups or water molecules.

- Common reagents include acids, bases, and other metal salts.

- Major products formed depend on the specific reaction conditions and reactants.

Scientific Research Applications

- Yttrium compounds find applications in various fields:

Chemistry: Used as catalysts, precursors for thin films, and in materials science.

Biology: Yttrium ions may interact with biological systems, but research is ongoing.

Medicine: Yttrium-90 is used in targeted radiotherapy for cancer treatment.

Industry: Yttrium compounds contribute to phosphors, ceramics, and superconductors.

Mechanism of Action

- Yttrium acetate’s mechanism of action depends on its specific application.

- In targeted radiotherapy, yttrium-90 emits beta radiation, damaging cancer cells.

- Further studies are needed to explore other mechanisms.

Comparison with Similar Compounds

- Yttrium acetate hydrate is unique due to its combination of yttrium cations, acetate anions, and water molecules.

- Similar compounds include other yttrium salts (e.g., yttrium chloride, yttrium nitrate) and related rare earth compounds.

Properties

Molecular Formula |

C6H14O7Y |

|---|---|

Molecular Weight |

287.08 g/mol |

IUPAC Name |

acetic acid;yttrium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI Key |

FZZMTEUKBRQMDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)

![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)